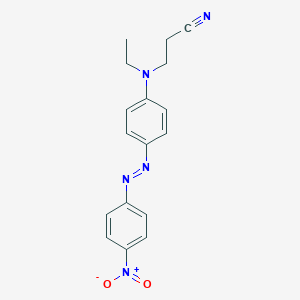

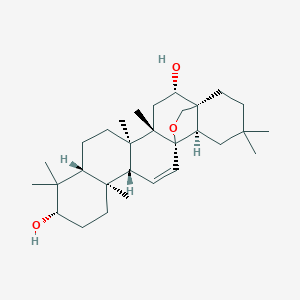

Barbituric acid, 5-butyl-1,3-diphenyl-2-thio-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

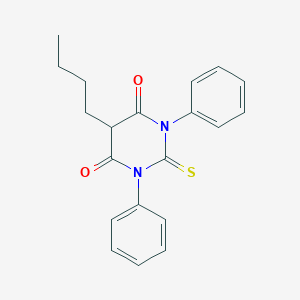

Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- is a chemical compound that belongs to the class of barbiturates. It is a white crystalline powder and has been used in scientific research for several decades.

Mecanismo De Acción

Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- acts on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It binds to the GABA-A receptor and increases the opening of the chloride ion channel, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability. This results in sedation, hypnosis, and anesthesia.

Efectos Bioquímicos Y Fisiológicos

Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- has several biochemical and physiological effects. It has been found to decrease the rate of oxygen consumption in the brain, which leads to a decrease in cerebral blood flow and metabolic rate. It also decreases the release of excitatory neurotransmitters, such as glutamate, and increases the release of inhibitory neurotransmitters, such as GABA. This results in a decrease in neuronal excitability and a decrease in the activity of the central nervous system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- has several advantages for lab experiments. It has a rapid onset of action and a short duration of action, which makes it suitable for studies that require quick induction and recovery. It also has a wide safety margin and can be administered at high doses without causing significant adverse effects. However, it has several limitations. It can cause respiratory depression and cardiovascular depression, which can limit its use in certain experimental settings. It can also cause dependence and withdrawal symptoms, which can affect the validity of long-term studies.

Direcciones Futuras

Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- has several potential future directions in scientific research. It has been found to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy and anxiety. It can also be used as a tool to study the mechanisms of GABA-A receptor modulation and neuronal inhibition. Further research is needed to explore its potential therapeutic applications and to develop safer and more effective derivatives.

Conclusion

Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- is a chemical compound that has been used in scientific research as a hypnotic and sedative agent. It acts on the central nervous system by enhancing the activity of the inhibitory neurotransmitter GABA. It has several biochemical and physiological effects and has several advantages and limitations for lab experiments. It has several potential future directions in scientific research, including its potential therapeutic applications and its use as a tool to study the mechanisms of GABA-A receptor modulation and neuronal inhibition.

Métodos De Síntesis

Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- can be synthesized by the reaction of barbituric acid with 5-butyl-1,3-diphenyl-2-thiourea. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified by recrystallization.

Aplicaciones Científicas De Investigación

Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- has been used in scientific research as a hypnotic and sedative agent. It has also been used as an anticonvulsant and anesthetic agent. It has been found to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy and anxiety.

Propiedades

Número CAS |

14388-84-2 |

|---|---|

Nombre del producto |

Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- |

Fórmula molecular |

C20H20N2O2S |

Peso molecular |

352.5 g/mol |

Nombre IUPAC |

5-butyl-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C20H20N2O2S/c1-2-3-14-17-18(23)21(15-10-6-4-7-11-15)20(25)22(19(17)24)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 |

Clave InChI |

YHZNSJYEXQJKQP-UHFFFAOYSA-N |

SMILES |

CCCCC1C(=O)N(C(=S)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

CCCCC1C(=O)N(C(=S)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Otros números CAS |

14388-84-2 |

Sinónimos |

5-Butyl-1,3-diphenyl-2-thiobarbituric acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.